molecular formula C14H11NO B1348280 2-Methyl-6-phenylbenzoxazole CAS No. 61309-99-7

2-Methyl-6-phenylbenzoxazole

Cat. No.: B1348280
CAS No.: 61309-99-7
M. Wt: 209.24 g/mol
InChI Key: OZMVIYVBZSEPDZ-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylbenzoxazole (CAS: 61309-99-7) is a benzoxazole derivative featuring a phenyl group at the 6-position and a methyl group at the 2-position of the benzoxazole core. Benzoxazoles are heterocyclic compounds containing oxygen and nitrogen atoms in their fused aromatic ring system, which confer unique electronic and steric properties. This compound is cataloged under code BO-08 by Ōuchi Shinkō Chemical Industries, highlighting its relevance in industrial and research applications .

Properties

CAS No.

61309-99-7

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

2-methyl-6-phenyl-1,3-benzoxazole

InChI

InChI=1S/C14H11NO/c1-10-15-13-8-7-12(9-14(13)16-10)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

OZMVIYVBZSEPDZ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(O1)C=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Features
This compound 61309-99-7 C₁₄H₁₁NO 209.25 g/mol 2-methyl, 6-phenyl Aromatic, planar structure
5-Methyl-2-phenylbenzoxazole 7420-86-2 C₁₄H₁₁NO 209.25 g/mol 2-phenyl, 5-methyl Methyl at position 5 alters steric effects
2-Methylbenzo[d]oxazol-6-amine 5676-60-8 C₈H₈N₂O 148.16 g/mol 2-methyl, 6-amino Amino group enhances nucleophilicity
2-Aminobenzoxazole 59-49-4 C₇H₆N₂O 134.14 g/mol 2-amino Simplest benzoxazole with NH₂ group
2-Phenylbenzimidazole derivatives - Variable Variable Varies (e.g., methoxy, methyl) Benzimidazole core with N,N-donor atoms

Key Observations :

  • Positional Isomerism: The methyl group’s position (e.g., 2-methyl vs. 5-methyl) significantly impacts steric hindrance and electronic distribution.
  • Functional Group Variation: The presence of an amino group in 2-Methylbenzo[d]oxazol-6-amine (CAS: 5676-60-8) increases its reactivity in nucleophilic substitution reactions, making it valuable in pharmaceutical synthesis .

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